molecular formula C12H26N2O B1462265 N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine CAS No. 864423-84-7

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine

Cat. No. B1462265
CAS RN: 864423-84-7
M. Wt: 214.35 g/mol
InChI Key: NSXIIDDYXDGIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine, also known as MPPP, is a synthetic compound that belongs to the class of piperidinyl phenethylamines. MPPP is a psychoactive drug that has been used in scientific research to study the effects of dopamine and serotonin on the brain.

Mechanism of Action

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine acts as a potent inhibitor of the dopamine and serotonin transporters, leading to increased levels of dopamine and serotonin in the brain. It also acts as a weak agonist at the serotonin 5-HT2A receptor, leading to increased levels of serotonin in the brain. The increased levels of dopamine and serotonin in the brain are associated with the psychoactive effects of N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine.
Biochemical and Physiological Effects:
N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a range of psychoactive effects, including euphoria, hallucinations, and altered perception of time.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine in lab experiments is its high affinity for the dopamine and serotonin transporters, which makes it a useful tool for studying the effects of dopamine and serotonin on the brain. However, one limitation is its potential for abuse and addiction, which may make it difficult to use in certain studies.

Future Directions

Future research on N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine could focus on its potential as a treatment for psychiatric disorders, such as depression and anxiety. It could also be used to study the development of addiction and the effects of drugs on the brain. Further studies could also investigate the potential of N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine as a tool for studying the structure and function of the dopamine and serotonin transporters.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine has been used in scientific research to study the effects of dopamine and serotonin on the brain. It has been shown to have high affinity for the dopamine transporter and the serotonin transporter, leading to increased levels of dopamine and serotonin in the brain. N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine has also been used to study the effects of drugs on the brain, including the development of addiction and the treatment of psychiatric disorders.

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-4-7-14-8-5-12(6-9-14)13-11(2)10-15-3/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXIIDDYXDGIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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